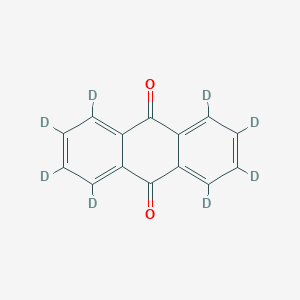

Anthraquinone-d8

概要

説明

Anthraquinone-d8 is a deuterated form of anthraquinone, where all hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled internal standard in various analytical applications. It retains similar chemical properties to anthraquinone but with a higher molecular weight due to the presence of deuterium.

準備方法

Synthetic Routes and Reaction Conditions

Anthraquinone-d8 is typically synthesized through the deuteration of anthraquinone. One common method involves the reaction of anthraquinone with deuterium gas under high pressure and temperature. The reaction conditions often include the use of a catalyst such as palladium on carbon to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of deuterium gas over anthraquinone in the presence of a catalyst. The reaction is carried out in a high-pressure reactor to ensure complete deuteration.

化学反応の分析

Reduction Reactions

Anthraquinone-d8 undergoes reduction to form deuterated anthrahydroquinone (AHQ-d8), critical in lignin fragmentation and carbohydrate stabilization during pulping processes .

Key Data:

†Kinetic isotope effects arise from slower C-D bond cleavage compared to C-H.

Mechanistic Insights :

-

Reduction proceeds via outer-sphere electron transfer, with carbohydrate-derived reducing agents donating electrons .

-

Deuteration slows reduction rates due to increased bond dissociation energy (BDE) of C-D vs. C-H .

Oxidation Reactions

This compound participates in oxidative coupling and functionalization, particularly in photoredox catalysis.

Key Data:

‡Hydrogen atom transfer (HAT); §Diethyl azodicarboxylate.

Notable Findings :

-

DAAQ-COF (anthraquinone-based covalent organic framework) catalyzes C(sp³)–H activation in THF-d8, forming carbon radicals for C–N/C–C coupling .

-

Intermolecular KIE of 2.6 observed in HAT reactions, confirming C–H cleavage as the rate-determining step .

Theoretical Predictions:

-

Deuteration at C-10 position reduces electron density, directing substituents to C-1/C-4 positions (meta to deuterium) .

-

Halogenation and sulfonation expected to show reduced rates compared to non-deuterated analogs.

Photochemical Reactions

Under visible light, this compound acts as a hydrogen atom transfer (HAT) catalyst in radical-mediated transformations :

Representative Reaction:

C–N Coupling with DEAD

-

Substrate : Tetrahydrofuran-d8 (THF-d8)

-

Conditions : 1 mol% DAAQ-COF, visible light, 24h

-

Product : N-alkylated hydrazine

-

Yield : 94%

Mechanism :

-

Photoexcitation generates triplet-state this compound.

-

HAT from THF-d8 forms a carbon radical and deuterated anthrahydroquinone radical (H-AQc-d8).

-

Radical recombination with DEAD yields the coupled product .

Kinetic Isotope Effects (KIEs)

Deuteration significantly impacts reaction rates and pathways:

Stability and Degradation

-

Photodegradation : Prolonged UV exposure leads to ring-opening products, though slower than non-deuterated analogs .

Synthetic Routes

This compound is synthesized via:

科学的研究の応用

Photocatalytic Applications

Photocatalytic Hydrogen Atom Transfer (HAT)

Recent studies have highlighted the use of anthraquinone-based covalent organic frameworks (COFs) as recyclable photocatalysts for hydrogen atom transfer reactions. For instance, a study demonstrated that DAAQ-COF, an anthraquinone-based COF, effectively catalyzes C–H functionalization reactions under visible light irradiation. The mechanism involves the generation of reactive carbon radicals from C–H bonds, which subsequently participate in C–C and C–N coupling reactions.

Table 1: Catalytic Performance of DAAQ-COF

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| C–N Coupling | THF | 85 | 1 mol% DAAQ-COF, 24h |

| C–C Coupling | Pyridine | 86 | 2 mol% DAAQ-COF, 48h |

The study found that DAAQ-COF maintained its structural integrity and catalytic efficiency over multiple cycles, demonstrating its potential for sustainable chemical transformations .

Environmental Monitoring

Use as Surrogate Standards

Anthraquinone-d8 has been utilized as a surrogate standard in environmental studies to quantify polycyclic aromatic hydrocarbons (PAHs) and their derivatives. In a study focusing on the diurnal variation of PAHs, this compound was employed to improve the accuracy of analytical methods for detecting these compounds in atmospheric samples.

Table 2: Recovery Efficiencies of Surrogate Standards

| Compound | Average Recovery Efficiency (%) |

|---|---|

| Phenanthrene-d10 | 95 ± 9 |

| Pyrene-d10 | 101 ± 7 |

| This compound | 102 ± 11 |

The high recovery efficiency indicates that this compound is effective in mitigating the impacts of interfering compounds during analysis, thus enhancing the reliability of environmental monitoring .

Biomedical Research

Anticancer Properties

Anthraquinone derivatives have shown promising results in biomedical applications, particularly in cancer research. A Co(III) complex derived from anthraquinone was tested for its cytotoxic effects on MCF-7 human breast cancer cells. The study revealed that this complex induced apoptosis in cancer cells, with an IC50 value indicating significant cytotoxicity.

Table 3: Cytotoxic Activity of Co(III) Complex

| Treatment | IC50 (μg/mL) | Mode of Action |

|---|---|---|

| CoQ3 (anthraquinone complex) | 95 ± 0.05 | Apoptosis induction |

The results suggest that anthraquinone derivatives could serve as less costly alternatives to existing chemotherapeutic agents, potentially leading to new treatment options for breast cancer .

作用機序

The mechanism of action of anthraquinone-d8 is similar to that of anthraquinone. It exerts its effects by interacting with various molecular targets, including enzymes and cellular proteins. The deuterium atoms in this compound provide stability, making it an ideal compound for tracing and studying biochemical pathways.

類似化合物との比較

Similar Compounds

Anthraquinone: The non-deuterated form of anthraquinone-d8.

Anthrahydroquinone: The reduced form of anthraquinone.

Anthraquinone derivatives: Compounds with various functional groups attached to the anthraquinone core.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing are essential.

生物活性

Anthraquinone-d8, a deuterated form of anthraquinone, is recognized for its diverse biological activities and applications in scientific research. This compound is particularly notable for its stable isotope labeling, which facilitates various analytical and metabolic studies. This article delves into the biological activity of this compound, encompassing its mechanisms of action, pharmacokinetics, and therapeutic potential.

Anthraquinones, including this compound, exhibit several mechanisms through which they exert biological effects:

- Inhibition of Biofilm Formation : Anthraquinones can disrupt the formation of biofilms in bacterial cultures, which is crucial for their pathogenicity.

- Cell Wall Disruption : They interfere with the integrity of microbial cell walls, leading to cell lysis.

- Nucleic Acid and Protein Synthesis Inhibition : Anthraquinones block the synthesis pathways of nucleic acids and proteins, affecting cellular replication and function.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is primarily absorbed in the intestines. The absorption rates for free anthraquinones are generally higher compared to their conjugated forms due to increased lipophilicity. This property enhances its bioavailability and therapeutic efficacy.

Biological Activities

This compound has been studied for various biological activities:

- Anticancer Activity : Research shows that anthraquinones can inhibit the growth of cancer cells across multiple lines, including lung, breast, and leukemia cells. For instance, studies have reported IC50 values ranging from 0.4 to 0.7 μM against certain cancer types .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that can be beneficial in treating conditions characterized by chronic inflammation.

- Immunomodulation : this compound has been shown to modulate immune responses, enhancing the body's ability to fight infections .

Anticancer Efficacy

A study conducted by Yang et al. (2022) evaluated the cytotoxic effects of various anthraquinones on cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The study highlighted its potential as a therapeutic agent in oncology:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 0.5 |

| MCF-7 (Breast) | 0.6 |

| HL-60 (Leukemia) | 0.4 |

This data underscores the compound's promising role in cancer treatment strategies .

Anti-inflammatory Properties

In another investigation focusing on inflammation models, this compound was shown to reduce pro-inflammatory cytokine production significantly. The study indicated that treatment with this compound led to a marked decrease in TNF-alpha and IL-6 levels in vitro:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| This compound | 50 | 70 |

This suggests potential applications in managing inflammatory diseases .

特性

IUPAC Name |

1,2,3,4,5,6,7,8-octadeuterioanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVHIXYEVGDQDX-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574038 | |

| Record name | (~2~H_8_)Anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10439-39-1 | |

| Record name | (~2~H_8_)Anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10439-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is deuterated anthraquinone (anthraquinone-d8) used in research instead of regular anthraquinone?

A1: Researchers often utilize deuterated compounds like this compound to study the vibrational properties of molecules. This is because deuterium, a heavier isotope of hydrogen, causes noticeable shifts in vibrational frequencies compared to hydrogen. This difference is evident in the study using polarized infrared spectroscopy on single crystals of both 9,10-anthraquinone and 9,10-anthraquinone-d8. [] These shifts help in assigning vibrational modes and understanding the molecule's vibrational behavior in detail.

Q2: What spectroscopic techniques are particularly useful for studying this compound?

A2: Infrared (IR) spectroscopy is very valuable for studying this compound. Researchers have utilized polarized infrared spectroscopy to analyze the vibrational modes of both 9,10-anthraquinone and 9,10-anthraquinone-d8. [] The deuterium substitution leads to distinct shifts in the IR spectra, aiding in the assignment of vibrational modes. This technique helps elucidate the molecule's structure and vibrational characteristics.

Q3: How is this compound typically synthesized?

A3: A common method for preparing this compound is through isotopic exchange with deuterium sulfate (D2SO4). [] This process involves replacing the hydrogen atoms in anthraquinone with deuterium atoms from D2SO4. This method is efficient in achieving a high deuterium content in the final product.

Q4: Beyond experimental techniques, how else is this compound studied?

A4: Computational chemistry plays a significant role in analyzing this compound. Density functional theory (DFT) studies have been employed to investigate the vibrational spectra and assign fundamental vibrational modes of both 9,10-anthraquinone and its deuterated counterpart. [] These theoretical calculations complement experimental findings and provide a deeper understanding of the molecule's properties and behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。